1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone
CAS No.: 24085-05-0
Cat. No.: VC21173718
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24085-05-0 |
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Molecular Formula | C9H9ClO2 |
Molecular Weight | 184.62 g/mol |
IUPAC Name | 1-[3-(chloromethyl)-4-hydroxyphenyl]ethanone |
Standard InChI | InChI=1S/C9H9ClO2/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,12H,5H2,1H3 |
Standard InChI Key | LAMHAMBOLINJML-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=C(C=C1)O)CCl |
Canonical SMILES | CC(=O)C1=CC(=C(C=C1)O)CCl |
Introduction
Chemical Identity and Structure
1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is an aromatic ketone with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . The compound has several synonyms, including 3'-chloromethyl-4'-hydroxyacetophenone, 1-[3-(chloromethyl)-4-hydroxyphenyl]ethan-1-one, and ethanone, 1-[3-(chloromethyl)-4-hydroxyphenyl]- . Its structure consists of a phenyl ring substituted with three functional groups: a hydroxyl group at the para position, a chloromethyl group at the meta position, and an acetyl group. This particular arrangement of functional groups contributes to its reactivity and utility in organic synthesis.
The compound is registered with the Chemical Abstracts Service (CAS) number 24085-05-0, which serves as its unique identifier in chemical databases and literature . In chemical classification systems, it belongs to the family of substituted acetophenones, which are widely used as building blocks in pharmaceutical synthesis.
Physical and Chemical Properties
1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone possesses a distinct set of physical and chemical properties that influence its handling, storage, and applications in synthetic chemistry. The compound is characterized as a light red to pink solid at room temperature .
Physical Properties
The physical properties of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone are summarized in the following table:
The compound undergoes decomposition at its melting point of approximately 160 °C, which is an important consideration for its purification and thermal processing . Some sources report a slightly different melting point range of 155-164 °C, highlighting the potential variability in purity levels or crystalline forms .
Chemical Properties
The chemical behavior of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is influenced by its functional groups:
Property | Value | Source |
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pKa | 7.58±0.48 (Predicted) | |
Solubility | Acetonitrile (Slightly), DMSO (Sparingly), Methanol (Slightly) | |
XLogP3 | 2.33360 | |
Polar Surface Area (PSA) | 37.3 Ų |
The predicted pKa value of 7.58 indicates that the hydroxyl group has moderate acidity, making it potentially reactive in base-catalyzed transformations . The compound's limited solubility in common organic solvents is an important consideration for reaction design and purification strategies. It shows slight solubility in acetonitrile and methanol, while being sparingly soluble in dimethyl sulfoxide (DMSO) .
The compound possesses both hydrophilic (hydroxyl and carbonyl groups) and hydrophobic (chloromethyl and aromatic ring) features, giving it a balanced lipophilicity as indicated by its XLogP3 value of 2.33360 . This property is particularly relevant for its application in pharmaceutical synthesis, as it affects membrane permeability and drug-like characteristics of resulting compounds.
Synthesis and Preparation Methods
The synthesis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone involves selective functionalization of 4-hydroxyacetophenone. Several preparation methods have been documented, with the chloromethylation reaction being the most commonly employed approach.
Blanc Chloromethylation Reaction
The primary synthetic route to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone involves the Blanc chloromethylation reaction of 4-hydroxyacetophenone . This process introduces the chloromethyl group at the meta position relative to the hydroxyl group:
Reactants | Conditions | Product | Yield | Source |
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4-Hydroxyacetophenone, Formaldehyde, HCl | Zinc chloride catalyst | 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone | 92% |
The reaction proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde and hydrochloric acid generate a chloromethyl cation that attacks the aromatic ring. The hydroxyl group directs the substitution to the ortho and para positions, but since the para position is already occupied by the acetyl group, substitution occurs predominantly at the ortho position to the hydroxyl group (which is the meta position relative to the acetyl group) .
Detailed Reaction Procedure
A specific procedure described in the literature involves the following steps :
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A mixture of 260 cc of 37% formaldehyde and 1800 cc of concentrated hydrochloric acid is prepared.
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400 g of p-hydroxyacetophenone is added at a temperature of about 45°C.
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The reaction mixture is maintained at 50°C for two hours.
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The mixture is filtered and washed with water.
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The resulting product is 3-chloromethyl-4-hydroxyacetophenone with a melting point of 154°C (decomposition) .
This synthetic approach is valued for its relative simplicity, moderate reaction conditions, and good yield, making it suitable for both laboratory and industrial-scale production.
Applications and Uses
1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone has several important applications, primarily in pharmaceutical synthesis.
Pharmaceutical Intermediate
The most significant application of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is as a key intermediate in the synthesis of active pharmaceutical ingredients . It serves as a building block for various compounds due to the reactivity of its functional groups:
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The compound is notably used as an intermediate in the synthesis of salbutamol (albuterol), a widely prescribed β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .
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The chloromethyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities at this position.
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The hydroxyl group provides a site for further functionalization through esterification, etherification, or other transformations.
Downstream Products
Several important downstream products can be synthesized from 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, including:
These downstream products further highlight the versatility of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone as a scaffold for more complex molecular architectures.
Hazard Parameter | Classification | Source |
---|---|---|
GHS Symbol | GHS07 (Warning) | |
Signal Word | Warning | |
Hazard Statements | H302-H315-H319-H335 | |
Precautionary Statements | P261-P305+P351+P338 |
The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Market Trends
Several manufacturers in the global market offer 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone with varying specifications:
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Henan Aochuang Chemical Co., Ltd. offers the compound with a purity of 98% .
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WUHAN FORTUNA CHEMICAL CO., LTD provides the compound with a minimum purity of 98% .
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Hebei Mujin Biotechnology Co., Ltd offers the compound with a purity of 99% .
The pricing structure reflects both the technical challenges in synthesizing high-purity material and the specialized nature of this intermediate. Bulk pricing is significantly more economical, as demonstrated by DIDEU's offering at $11.11/kg for bulk quantities , compared to research-grade quantities that can exceed several hundred dollars for just a few grams.
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